Diamyl ammonium diamyl dithiocarbamate

Description

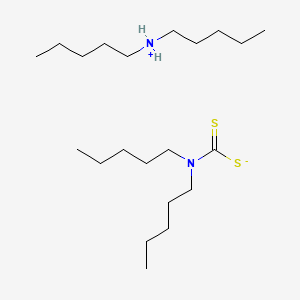

Diamyl ammonium diamyl dithiocarbamate is a dithiocarbamate derivative characterized by two amyl (pentyl) groups bonded to the nitrogen atom of the dithiocarbamate ligand and an ammonium counterion. This compound is synthesized via the reaction of amylamine with carbon disulfide in the presence of a base, followed by neutralization with ammonium salts. The amyl substituents enhance lipophilicity, making it soluble in organic solvents and suitable for applications requiring hydrophobic interactions.

Dithiocarbamates are widely used in rubber vulcanization, lubricant additives, and as fungicides or chelating agents. This compound’s structure distinguishes it from simpler dithiocarbamates (e.g., ammonium dimethyldithiocarbamate) by its bulkier alkyl chains, which influence its thermal stability, solubility, and reactivity .

Properties

CAS No. |

71902-20-0 |

|---|---|

Molecular Formula |

C21H46N2S2 |

Molecular Weight |

390.7 g/mol |

IUPAC Name |

dipentylazanium;N,N-dipentylcarbamodithioate |

InChI |

InChI=1S/C11H23NS2.C10H23N/c1-3-5-7-9-12(11(13)14)10-8-6-4-2;1-3-5-7-9-11-10-8-6-4-2/h3-10H2,1-2H3,(H,13,14);11H,3-10H2,1-2H3 |

InChI Key |

UUCRJFKIBDDFJW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC[NH2+]CCCCC.CCCCCN(CCCCC)C(=S)[S-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Ammonium Dimethyldithiocarbamate

- Structure : Smaller methyl groups instead of amyl chains.

- Properties : Higher water solubility due to reduced hydrophobicity; decomposes in air, limiting its stability in open environments.

- Applications : Primarily used as a fungicide and analytical reagent .

Lead Diamyl Dithiocarbamate

- Structure : Lead cation replaces ammonium; amyl groups retained.

- Properties : Higher thermal stability but significant toxicity due to lead content.

- Applications : Rubber accelerator (e.g., in vulcanization processes) .

Zinc Diamyldithiocarbamate

- Structure : Zinc cation instead of ammonium.

- Properties : Enhanced metal-chelating capacity; used as an antioxidant and anti-wear agent in lubricants. Zinc derivatives are less toxic than lead analogs .

Diammonium Ethylenebis(dithiocarbamate)

- Structure : Ethylene-bridged dithiocarbamate with ammonium ions.

- Properties : Broader chelation capability for transition metals; applied in agriculture as a fungicide (e.g., Nabam).

- Comparison: The ethylene bridge increases rigidity, reducing solubility in nonpolar solvents compared to diamyl derivatives .

Physicochemical Properties

| Compound | Solubility | Thermal Stability | Toxicity | Key Applications |

|---|---|---|---|---|

| Diamyl ammonium diamyl DTC | Organic solvents | Moderate | Low | Rubber, lubricants |

| Ammonium dimethyldithiocarbamate | Water, polar solvents | Low | Moderate | Fungicide, synthesis |

| Lead diamyl DTC | Limited in water | High | High (Pb hazard) | Rubber accelerator |

| Zinc diamyl DTC | Oils, greases | High | Low | Lubricant additive |

| Diammonium ethylene DTC | Water | Moderate | Low | Agriculture, metal chelation |

Industrial and Environmental Impact

- Toxicity : Diamyl ammonium derivatives exhibit lower toxicity compared to lead-based dithiocarbamates, which are regulated due to heavy metal hazards .

- Environmental Persistence : Bulkier alkyl chains (e.g., amyl) enhance persistence in hydrophobic environments, whereas simpler ammonium dithiocarbamates degrade faster in water .

- Regulatory Status : Lead-based compounds face stringent restrictions (e.g., REACH), increasing demand for ammonium or zinc alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.